molecular formula C13H6BrN5O4 B2962035 3-(3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-6-bromo-2H-chromen-2-one CAS No. 892759-44-3

3-(3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-6-bromo-2H-chromen-2-one

Cat. No.: B2962035
CAS No.: 892759-44-3
M. Wt: 376.126
InChI Key: BMMVLQWDFIGEST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-6-bromo-2H-chromen-2-one is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-6-bromo-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The oxadiazole rings can be synthesized through nitration, oxidation, and coupling reactions . The final step involves the condensation of these components under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-6-bromo-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The bromine atom in the chromenone ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

3-(3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-6-bromo-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-6-bromo-2H-chromen-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
  • 3-amino-4-azido-1,2,5-oxadiazole
  • 3-nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan monohydrate

Uniqueness

Compared to similar compounds, 3-(3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-6-bromo-2H-chromen-2-one stands out due to its unique combination of heterocyclic rings and the presence of a bromine atom. This structural uniqueness imparts specific chemical and physical properties that can be leveraged in various scientific and industrial applications .

Properties

IUPAC Name

3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-6-bromochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6BrN5O4/c14-6-1-2-8-5(3-6)4-7(13(20)21-8)12-16-11(19-22-12)9-10(15)18-23-17-9/h1-4H,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMVLQWDFIGEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(C(=O)O2)C3=NC(=NO3)C4=NON=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.